

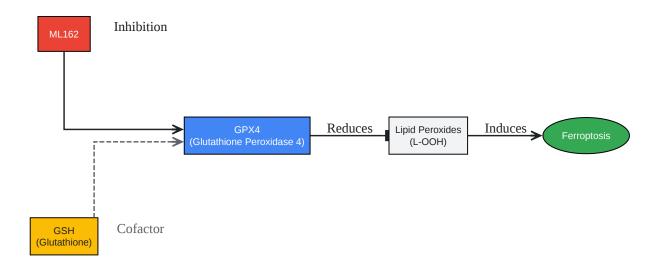
Application Notes and Protocols for ML162 in Cancer Research

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	ML162	
Cat. No.:	B15604667	Get Quote

Introduction

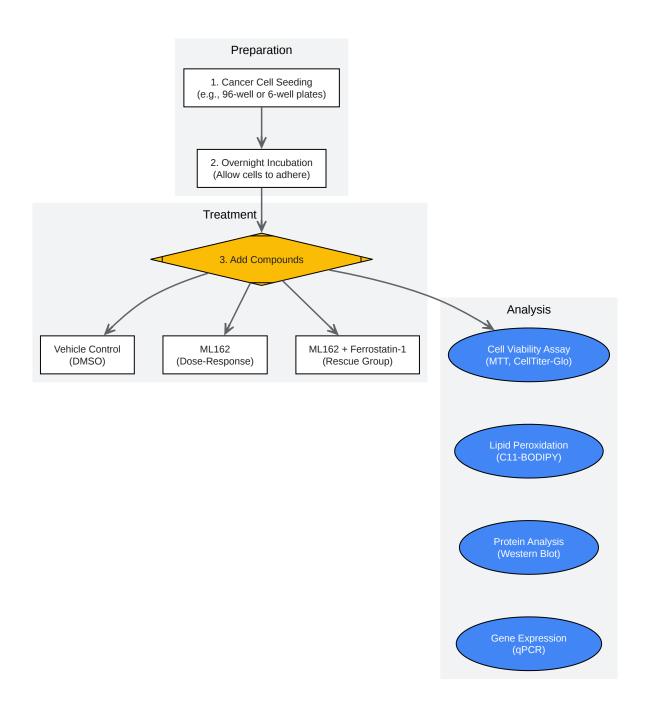
ML162 is a small molecule compound identified as a potent inducer of ferroptosis, a unique form of iron-dependent regulated cell death characterized by the accumulation of lipid peroxides.[1][2] Initially classified as a direct and covalent inhibitor of Glutathione Peroxidase 4 (GPX4), ML162 has been a valuable tool for investigating the role of ferroptosis in various disease models, particularly in cancer.[3][4] However, recent studies have provided compelling evidence that ML162, along with the related compound RSL3, may not directly inhibit purified GPX4. Instead, it is proposed to be an efficient inhibitor of another selenoprotein, Thioredoxin Reductase 1 (TXNRD1).[5][6][7] Inhibition of TXNRD1 can lead to increased oxidative stress and a ferroptosis-like cell death, suggesting a need to re-evaluate its precise mechanism of action in cellular contexts.[5][8]


Despite the evolving understanding of its direct molecular target, **ML162** remains a critical experimental tool. Its ability to induce robust ferroptotic cell death makes it highly relevant for cancer research, especially for targeting therapy-resistant cancer cell states and overcoming drug resistance.[9][10] These application notes provide a comprehensive guide for researchers on the experimental design, relevant protocols, and data interpretation when using **ML162** to study ferroptosis in cancer.

Mechanism of Action & Signaling Pathways

The understanding of **ML162**'s mechanism has evolved. Initially, it was believed to directly target GPX4, a central regulator of ferroptosis. More recent evidence points towards TXNRD1

as a primary target. Both proposed pathways culminate in the iron-dependent accumulation of lipid peroxides, the hallmark of ferroptosis.


Click to download full resolution via product page

Caption: Historically understood ML162 pathway via direct GPX4 inhibition.

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. aacrjournals.org [aacrjournals.org]
- 2. biorxiv.org [biorxiv.org]
- 3. Ferroptosis in Cancer Therapy: Mechanisms, Small Molecule Inducers, and Novel Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. The ferroptosis inducing compounds RSL3 and ML162 are not direct inhibitors of GPX4 but of TXNRD1 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The ferroptosis inducing compounds RSL3 and ML162 are not direct inhibitors of GPX4 but of TXNRD1 PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Application Notes and Protocols for ML162 in Cancer Research]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15604667#ml162-experimental-design-for-cancer-research]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com